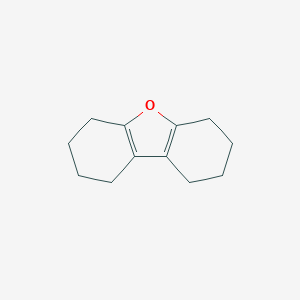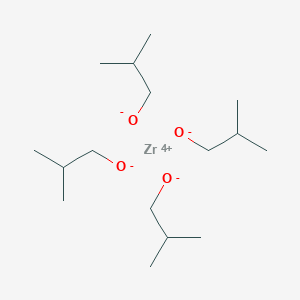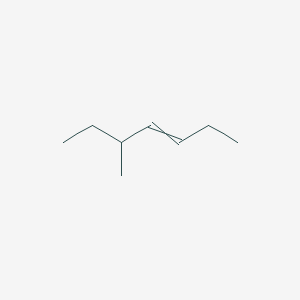
Tosilato de bencilo
Descripción general
Descripción
Benzyl tosylate is a useful research compound. Its molecular formula is C14H14O3S and its molecular weight is 262.33 g/mol. The purity is usually 95%.
The exact mass of the compound Benzyl tosylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzyl tosylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl tosylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Preparación y Propiedades
El tosilato de bencilo ha sido estudiado por su preparación y propiedades. Fue objeto de un estudio publicado en el Journal of the American Chemical Society en 1953 . El estudio se centró en la preparación y propiedades de los tosilatos de bencilo .
Difluoroolefinación catalizada por paladio
El this compound se ha utilizado en la difluoroolefinación catalizada por paladio hacia la síntesis de derivados de gem-difluoro-2-trifluorometilestireno . Este método presenta condiciones de reacción suaves, amplio alcance de sustratos y buenos rendimientos de producto .
Precursor para Sustituciones Nucleofílicas
Los tosilatos, incluido el this compound, se utilizan comúnmente como precursores para sustituciones nucleofílicas con [18F]fluoruro en radiofármacos . El cloruro de tosilo (TsCl), que es más reactivo que el anhídrido de tosilo y el ácido p-toluensulfonil, es el agente tosilante más utilizado .
Síntesis de benzaldehído y ácido benzoico
El this compound se ha utilizado en la síntesis de benzaldehído y ácido benzoico. Entre los tosilatos metálicos analizados, Fe(OTs)3·6H2O muestra una actividad sorprendentemente alta, exhibiendo casi el 90% y el 100% de conversión de BnOH a BnH y BA, respectivamente .
Mecanismo De Acción
Target of Action
Benzyl tosylate primarily targets alcohol groups in organic compounds . It transforms these alcohol groups into sulfonic esters, creating what is termed an organic tosylate .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution reactions . In these reactions, benzyl tosylate acts as an excellent leaving group due to the resonance delocalization of the developing negative charge on the leaving oxygen .
Biochemical Pathways
Benzyl tosylate affects the biochemical pathways involved in the synthesis of certain molecules. For instance, it has been used in the laboratory synthesis of isopentenyl diphosphate , a ‘building block’ molecule used by nature for the construction of isoprenoid molecules such as cholesterol and β-carotene . This process involves first converting the alcohol into an organic tosylate, then displacing the tosylate group with an inorganic pyrophosphate nucleophile .
Result of Action
The result of benzyl tosylate’s action is the transformation of alcohol groups into more reactive leaving groups, enabling further chemical reactions. For example, in the synthesis of isopentenyl diphosphate, the tosylate group is displaced by an inorganic pyrophosphate nucleophile .
Análisis Bioquímico
Biochemical Properties
Benzyl tosylate is known to participate in biochemical reactions as a leaving group . It interacts with various enzymes and proteins during these reactions. The nature of these interactions is largely due to the resonance delocalization of the developing negative charge on the leaving oxygen .
Molecular Mechanism
The molecular mechanism of Benzyl tosylate primarily involves its role as a leaving group in nucleophilic substitution reactions . It can bind with biomolecules, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
Benzyl tosylate is likely involved in metabolic pathways related to its role as a leaving group in nucleophilic substitution reactions . It may interact with enzymes or cofactors during these reactions, potentially affecting metabolic flux or metabolite levels.
Propiedades
IUPAC Name |
benzyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-12-7-9-14(10-8-12)18(15,16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHDZBAFUMEXCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145039 | |
| Record name | Benzyl tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024-41-5 | |
| Record name | Benzyl tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001024415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 4-methylbenzene-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B85647.png)








![Dibenzo[a,f]perylene](/img/structure/B85667.png)



